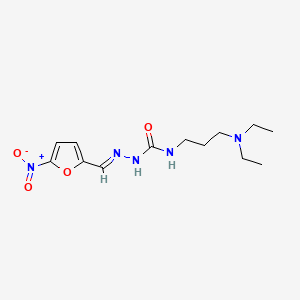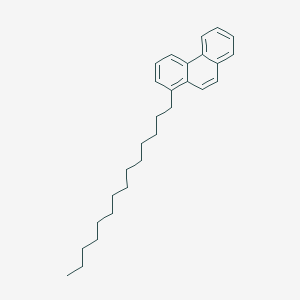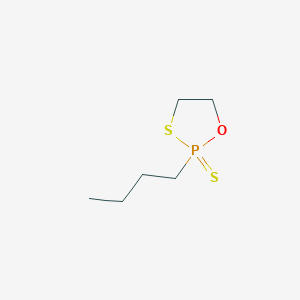
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms, forming a unique ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of a suitable phosphorus precursor with sulfur and an appropriate butylating agent. One common method is the reaction of phosphorus pentasulfide (P2S5) with butyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and sulfur.
Reduction: Reduction reactions can lead to the formation of phosphines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Phosphines and thiols.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Scientific Research Applications
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or as a modulator of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-oxide: Similar structure but with an oxygen atom instead of sulfur.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-sulfide: Contains a sulfur atom in place of the oxygen atom.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-selenide: Contains a selenium atom instead of sulfur.
Uniqueness
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
106887-50-7 |
|---|---|
Molecular Formula |
C6H13OPS2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-butyl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C6H13OPS2/c1-2-3-5-8(9)7-4-6-10-8/h2-6H2,1H3 |
InChI Key |
XQSLVHVUPWENNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1(=S)OCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
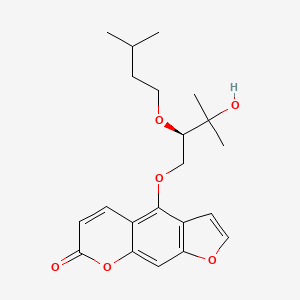
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
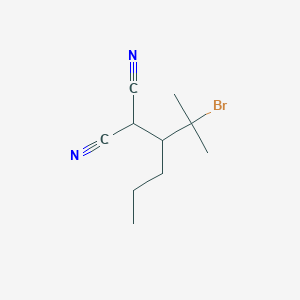
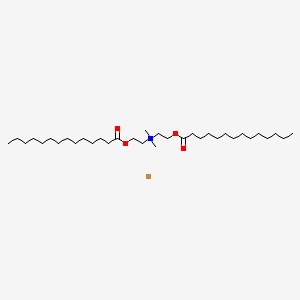

![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
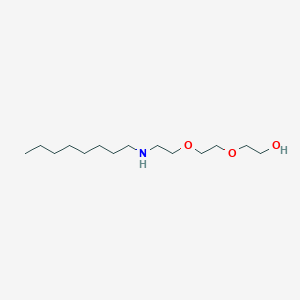
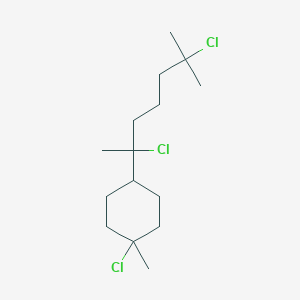

![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
